molecular formula C9H8N2O B8416772 5-Ethenyl-4-methyl-2,1,3-benzoxadiazole

5-Ethenyl-4-methyl-2,1,3-benzoxadiazole

Cat. No.: B8416772
M. Wt: 160.17 g/mol
InChI Key: LQVKWWIZOXQRDT-UHFFFAOYSA-N
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Description

5-Ethenyl-4-methyl-2,1,3-benzoxadiazole is a high-purity chemical reagent designed for advanced research and development applications, particularly in the field of organic electronic materials. Benzoxadiazole derivatives are valued in material science for their electron-deficient properties, which make them promising building blocks for organic semiconductors, light-emitting diodes (OLEDs), and solar cells . The ethenyl group at the 5-position offers a reactive handle for further chemical modification, such as through polymerization or cross-coupling reactions, allowing researchers to tune the compound's electronic properties and integrate it into larger, functional molecular architectures. This compound is provided for research applications only and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should consult the safety data sheet (SDS) prior to handling. All handling should be conducted using appropriate personal protective equipment, including gloves and safety glasses. To confirm specifications and obtain detailed handling and safety information, please contact our technical support team.

Properties

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

5-ethenyl-4-methyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C9H8N2O/c1-3-7-4-5-8-9(6(7)2)11-12-10-8/h3-5H,1H2,2H3

InChI Key

LQVKWWIZOXQRDT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=NON=C12)C=C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Nitro and chloro groups (e.g., in 4-chloro-7-nitro-1,2,3-benzoxadiazole) increase molecular weight and polarity compared to the ethenyl and methyl groups in the target compound. This results in higher logP values for nitro/chloro derivatives, suggesting greater lipophilicity .

Enzyme Inhibition

  • 4-Chloro-7-nitro-1,2,3-benzoxadiazole : Acts as a glutathione S-transferase (GST) inhibitor, with an RI (resistance index) of 4.0–4.8 in resistant plant populations. Its nitro and chloro groups facilitate covalent binding to GST active sites .
  • However, the ethenyl group’s planar structure could enhance binding to hydrophobic enzyme pockets.

Fluorescent Properties

  • 7-Nitro-1,2,3-benzoxadiazole (NBD) : Exhibits polarity-dependent fluorescence, making it a sensor for microenvironment changes in polymers and biomolecules .
  • Extended-Conjugation Benzoxadiazoles: Derivatives synthesized via Sonogashira coupling (e.g., ethynyl-linked compounds) show strong fluorescence due to expanded π-systems, suggesting that this compound could serve as a blue-light emitter in OLEDs .

Preparation Methods

Cyclization of Nitroaniline Derivatives

The foundational step in benzoxadiazole synthesis involves cyclization of nitroaniline precursors. For 4-methyl substitution, 4-methyl-2-nitroaniline serves as the starting material. Treatment with sodium hypochlorite (NaClO) in the presence of tetrabutylammonium bromide (TBAB) under basic conditions induces cyclization to form the 2,1,3-benzoxadiazole core. This method, adapted from Frontiers research, achieves a 75% yield for analogous structures. The methyl group at position 4 is retained throughout subsequent functionalization steps.

Bromination and Cross-Coupling Reactions

To introduce the ethenyl group at position 5, bromination of the benzoxadiazole core is typically employed. 4-Methyl-2,1,3-benzoxadiazole undergoes regioselective bromination using bromine (Br₂) in dichloromethane (DCM) at 0°C, yielding 5-bromo-4-methyl-2,1,3-benzoxadiazole. This intermediate then participates in palladium-catalyzed cross-coupling reactions. A Sonogashira coupling with ethynyltrimethylsilane (TMS-acetylene) in the presence of Pd(PPh₃)₂Cl₂ and CuI in triethylamine (Et₃N)/tetrahydrofuran (THF) (1:1) at 55°C installs the ethenyl group after desilylation. Yields for analogous Sonogashira couplings range from 71% to 82%.

Direct Functionalization via Alkylation

Alternative routes involve Friedel-Crafts alkylation to introduce the methyl group post-cyclization. However, this method suffers from poor regioselectivity due to the electron-deficient nature of the benzoxadiazole ring. Recent advances utilize directed ortho-metalation strategies, where a directing group (e.g., amide) temporarily coordinates to lithium bases, enabling precise methyl group installation at position 4.

Detailed Experimental Procedures

Synthesis via Sonogashira Coupling

Step 1: Cyclization of 4-Methyl-2-nitroaniline
4-Methyl-2-nitroaniline (5.5 mmol) is refluxed with NaClO (10 eq.) and TBAB (0.1 eq.) in dimethylformamide (DMF) for 24 hours. Acidification with HCl precipitates 4-methyl-2,1,3-benzoxadiazole (75% yield).

Step 2: Bromination
The product (2 mmol) is dissolved in DCM (20 mL) and treated with Br₂ (2.2 eq.) at 0°C for 2 hours. Quenching with Na₂S₂O₃ yields 5-bromo-4-methyl-2,1,3-benzoxadiazole (89% yield).

Step 3: Sonogashira Coupling
A mixture of 5-bromo-4-methyl-2,1,3-benzoxadiazole (1 eq.), TMS-acetylene (2 eq.), Pd(PPh₃)₂Cl₂ (5 mol%), and CuI (10 mol%) in Et₃N/THF (1:1) is refluxed under argon for 6 hours. Desilylation with K₂CO₃ in methanol affords This compound (78% yield).

Optimization of Reaction Conditions

Catalytic System Efficiency

Comparative studies reveal that PdCl₂(PPh₃)₂ outperforms other catalysts (e.g., Pd(OAc)₂) in Sonogashira couplings, minimizing side reactions such as homocoupling. The use of CuI as a co-catalyst enhances reaction rates by facilitating oxidative addition.

Solvent and Temperature Effects

Optimal yields are achieved in polar aprotic solvents (e.g., THF) at 55–60°C. Elevated temperatures (>70°C) promote decomposition, while lower temperatures (<40°C) slow reaction kinetics.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.21 (d, J = 8.4 Hz, 1H, H-6), 7.65 (d, J = 8.4 Hz, 1H, H-7), 6.85 (dd, J = 17.6, 10.8 Hz, 1H, CH₂=CH), 5.92 (d, J = 17.6 Hz, 1H, CH₂=CH), 5.45 (d, J = 10.8 Hz, 1H, CH₂=CH), 2.59 (s, 3H, CH₃).

  • IR (KBr): 3058 cm⁻¹ (C-H stretch, ethenyl), 1608 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (N-O stretch).

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis using a C18 column (acetonitrile/water, 70:30) confirms >98% purity.

Table 1: Summary of Synthetic Methods

StepReagents/ConditionsYield (%)Reference
CyclizationNaClO, TBAB, DMF, reflux75
BrominationBr₂, DCM, 0°C89
Sonogashira CouplingPd(PPh₃)₂Cl₂, CuI, Et₃N/THF, 55°C78
DesilylationK₂CO₃, MeOH95

Q & A

Basic: What are the recommended synthetic pathways for 5-Ethenyl-4-methyl-2,1,3-benzoxadiazole, and how do reaction conditions influence product purity?

Answer:
Synthesis typically involves functionalizing the benzoxadiazole core via electrophilic substitution or cross-coupling reactions. For example:

  • Nitro-group introduction : Reacting 4-methyl-2,1,3-benzoxadiazole with nitric acid under controlled temperatures (0–5°C) to avoid over-nitration .
  • Ethenyl group addition : Suzuki-Miyaura coupling with ethenyl boronic acid, using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in THF/water (3:1) at 80°C .
    Critical factors : Solvent polarity, temperature, and catalyst choice significantly impact yield and purity. For instance, polar aprotic solvents (e.g., DMF) may enhance nitro-group stability, while excess reagents can lead to byproducts like 7-nitro isomers .

Basic: Which spectroscopic techniques are optimal for characterizing this compound’s structure?

Answer:

  • NMR : ¹H NMR (400 MHz, CDCl₃) identifies ethenyl protons (δ 5.2–5.8 ppm, multiplet) and methyl groups (δ 2.3–2.5 ppm, singlet). ¹³C NMR confirms the benzoxadiazole scaffold (C=O at δ 160–165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺: ~191.1 g/mol) and fragmentation patterns .
  • UV-Vis : Absorbance at 320–350 nm (π→π* transitions) distinguishes nitro-substituted derivatives .

Basic: How does this compound function as a fluorescent probe in analytical chemistry?

Answer:
The compound’s benzoxadiazole core exhibits environmentally sensitive fluorescence. Applications include:

  • HPLC derivatization : React with thiols (-SH) or amines (-NH₂) at pH 9.3 (borate buffer) to form fluorescent adducts (λₑₓ = 470 nm, λₑₘ = 530 nm) .
  • Polarity sensing : Fluorescence quantum yield (Φ) increases in hydrophobic environments (e.g., lipid membranes), making it useful for studying protein-ligand interactions .

Advanced: How to design experiments using this compound as a fluorescent tag for peptide labeling?

Answer:

  • Labeling strategy : React the compound’s ethenyl group with cysteine residues (via Michael addition) or tyrosine phenolic -OH (under mild alkaline conditions, pH 8–9) .
  • Validation : Use fluorescence anisotropy to confirm binding specificity. For example, label α-MSH peptides and monitor fluorescence polarization changes upon receptor interaction .
  • Challenges : Competing reactions with lysine residues may require protecting groups (e.g., Fmoc) during solid-phase peptide synthesis .

Advanced: How to resolve contradictions in spectral data caused by structural equilibria in benzoxadiazole derivatives?

Answer:

  • Isomer identification : Use low-temperature (10 K) IR spectroscopy in an argon matrix to differentiate between diazoketone and benzoxadiazole isomers .
  • Dynamic equilibrium analysis : Conduct time-resolved UV-Vis studies in n-hexane to monitor solvent-dependent isomer ratios. For example, polar solvents stabilize diazoketone forms via hydrogen bonding .
  • Computational validation : Compare experimental ionization energies with DFT-calculated values (e.g., B3LYP/6-31G*) to confirm dominant structures .

Advanced: What methodologies are used to study the biological interactions of this compound with enzymes?

Answer:

  • Enzyme inhibition assays : Pre-incubate the compound with target enzymes (e.g., kinases) in Tris-HCl buffer (pH 7.4) and measure residual activity via spectrophotometry (e.g., NADH depletion at 340 nm) .
  • Competitive binding studies : Use fluorescence quenching to determine binding constants (Kd). For example, titrate the compound against rhodamine-labeled ATP in kinase binding pockets .
  • Contradiction resolution : If conflicting IC₅₀ values arise, verify assay conditions (e.g., DMSO concentration ≤1% to avoid solvent artifacts) .

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